![molecular formula C17H17N5O2S B5835124 N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5835124.png)
N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-substituted acetamide derivatives typically involves multi-step reactions starting from simple precursors. For instance, compounds with related structures have been synthesized by reacting chloro or bromoacetamides with different phenylthio or tetrazolyl substituents, employing techniques such as carbodiimide condensation for amide bond formation. These syntheses involve the use of various reagents and catalysts under controlled conditions to achieve the desired products with high purity and yield (Boechat et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal the geometrical configuration, molecular conformations, and electronic structure, which are crucial for understanding the compound's reactivity and interaction with biological targets. For example, Saravanan et al. (2016) detailed the crystal structure of a related compound, highlighting the orientation of phenyl and thiazole rings and the presence of hydrogen bonding in the crystalline state (Saravanan et al., 2016).
Chemical Reactions and Properties
N-substituted acetamides undergo various chemical reactions, including hydrolysis, condensation, and substitution, influenced by their functional groups. These reactions can modify the compound's structure, thereby affecting its physical and chemical properties. The presence of a tetrazolyl group, for instance, can enhance the compound's reactivity towards nucleophiles due to the electrophilic nature of the tetrazole ring.
Physical Properties Analysis
The physical properties of N-substituted acetamides, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the compound's formulation and delivery in potential pharmacological applications. Compounds with similar structures have been characterized by their crystalline structure, revealing insights into their solubility and thermal stability (Chi et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity (pKa), reactivity, and the potential for interactions with biological molecules, are critical for the pharmacological activity of N-substituted acetamides. The pKa values, indicating the compound's ionization in biological environments, are particularly important for understanding its behavior in physiological conditions. Duran and Canbaz (2013) determined the pKa values of similar compounds, providing insights into their chemical behavior in biological systems (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-2-24-15-11-7-6-10-14(15)18-16(23)12-25-17-19-20-21-22(17)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKPPXWJFRLWQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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